1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
Overview
Description
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3O. It is a colorless liquid at room temperature and is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance stabilized carbocation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 21058 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. For instance, it’s known that the compound should be stored in a dry, room temperature environment . Additionally, the compound may be sensitive to extremes of temperature and direct sunlight .
Biochemical Analysis
Biochemical Properties
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of the trifluoromethyl group to other molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecules it is attached to . The interactions between this compound and biomolecules are primarily based on its ability to form radicals and participate in radical-mediated reactions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form radicals allows it to interact with cellular components, potentially leading to oxidative stress and changes in cellular homeostasis . These effects can vary depending on the concentration and exposure duration of the compound.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form radicals and participate in radical-mediated reactions. This compound can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The trifluoromethyl group plays a crucial role in these interactions, as its electron-withdrawing properties can stabilize the radical intermediates and influence the reactivity of the compound . These molecular interactions are essential for understanding the compound’s biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of various byproducts that may have different biochemical properties . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of understanding the compound’s dosage-dependent effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and degradation. The compound’s trifluoromethyl group can influence its metabolic flux and metabolite levels, leading to changes in cellular homeostasis . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and cellular effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, leading to changes in its activity and function . The compound’s ability to form radicals also plays a role in its transport and distribution, as it can interact with various cellular components.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, leading to changes in cellular processes and homeostasis . Understanding the subcellular localization of the compound is essential for elucidating its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-methoxybenzene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include benzene derivatives with reduced functional groups.
Scientific Research Applications
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
2-Chloro-4-(trifluoromethyl)benzene: Similar structure but with different substitution patterns, affecting its chemical properties.
1-Methoxy-2-(trifluoromethyl)benzene: Similar structure but lacks the chlorine atom, leading to different reactivity.
Uniqueness: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is unique due to the presence of both chlorine and methoxy groups, which provide a balance of reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBKVVYUOVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378751 | |
Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-08-4 | |
Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 402-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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